1-(2,4-dimethoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound features a triazolopyrimidine core linked to a piperazine moiety substituted with a 2,4-dimethoxybenzoyl group and a 4-fluorophenyl ring. The triazolopyrimidine scaffold is known for its role in modulating adenosine receptors and kinase inhibition, while the piperazine ring enhances solubility and binding affinity to biological targets . The 4-fluorophenyl group may improve metabolic stability and receptor selectivity, as fluorinated aromatic systems are common in CNS-active pharmaceuticals .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-17-7-8-18(19(13-17)34-2)23(32)30-11-9-29(10-12-30)21-20-22(26-14-25-21)31(28-27-20)16-5-3-15(24)4-6-16/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVPZGFWVLISOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests several pharmacological activities based on the functional groups present. Research indicates potential applications in the following areas:
Anticancer Activity
Studies have shown that compounds with triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The presence of the piperazine ring may enhance bioavailability and target specificity, making this compound a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Research has indicated that compounds containing fluorophenyl and piperazine structures possess antimicrobial activity against various pathogens. The fluorine atom may contribute to increased potency and selectivity against bacterial strains. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria and fungi .
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression. The incorporation of the triazole ring may enhance these effects by modulating receptor activity .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative of the triazole-pyrimidine class demonstrated significant reductions in tumor size in preclinical models of breast cancer. The study emphasized the importance of structural modifications for enhancing anticancer activity.
- Case Study 2 : A related piperazine compound was evaluated for its antimicrobial activity against MRSA (Methicillin-resistant Staphylococcus aureus). Results showed a notable decrease in bacterial viability, suggesting potential for development as a new antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
RG7774 (Triazolopyrimidine Derivative)
- Structure : Features a tert-butyl group and a tetrazole-methyl substituent on the triazolopyrimidine core, with a pyrrolidin-3-ol side chain.
- Synthesis : 8-step process starting from benzyl chloride, emphasizing regioselective triazole formation (95% yield in key steps) .
1-{3-Benzyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl} Piperazine Dihydrochloride
- Structure : Piperazine linked to a triazolopyrimidine core with a benzyl group.
- Properties : Molecular weight 295.28 g/mol, 95% purity. The benzyl group may enhance lipophilicity but reduce selectivity compared to the 4-fluorophenyl substituent in the target compound .
Allosteric Modulators of Adenosine A2A Receptors
- Example: 1-[4-(3-Benzyl-5-phenyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-ylamino)-phenyl]-3-(4-trifluoromethylphenyl)-urea.
- Activity: Dual allosteric modulation and orthosteric agonism at A2AR, with unknown pharmacokinetics .
- Comparison : The target compound’s dimethoxybenzoyl group may confer distinct allosteric effects due to steric and electronic differences from the trifluoromethylphenyl moiety.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties
Research Findings and Insights
- Synthetic Challenges : Multi-step syntheses are common for triazolopyrimidine derivatives. The target compound likely requires regioselective acylation and coupling steps, as seen in RG7774’s synthesis .
- Fluorophenyl Advantage: The 4-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs like RG7774 .
- Receptor Selectivity : Piperazine-linked triazolopyrimidines show divergent receptor affinities. For example, fluorophenyl derivatives in demonstrated potent self-administration in primates (EC50 ~0.03 mg/kg), suggesting high CNS bioavailability .
- aureus), hinting at broader therapeutic applications .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(2,4-dimethoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine, and how can reaction yields be maximized?
The synthesis typically involves multi-step protocols, including:
- Triazolopyrimidine core formation : Cyclization reactions under controlled temperatures (195–230°C) using catalysts like Pd/C for hydrogenation or CuI for coupling .
- Piperazine coupling : Nucleophilic substitution or amide bond formation between the triazolopyrimidine core and substituted piperazine derivatives, requiring anhydrous conditions and polar aprotic solvents (e.g., DMF, DCM) .
- Yield optimization : Use excess reagents (1.2–1.5 eq) for coupling steps, monitor pH (6–8) to minimize side reactions, and employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .
Basic: How can researchers address solubility challenges during in vitro assays for this compound?
- Solvent selection : Test DMSO for stock solutions (10 mM) due to moderate solubility, but confirm compatibility with assay buffers (e.g., PBS, pH 7.4) to avoid precipitation .
- Surfactant use : Add 0.1% Tween-80 or PEG-400 to aqueous buffers to enhance dispersion .
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the 2,4-dimethoxybenzoyl moiety while retaining activity .
Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action and target engagement?
- Kinase profiling : Use competitive ATP-binding assays (e.g., KinaseGlobe) to identify kinase targets, given structural similarity to triazolopyrimidine kinase inhibitors .
- Biophysical techniques :
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) with immobilized target proteins .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts post-treatment .
Advanced: How can contradictory spectroscopic data (e.g., NMR, LC-MS) during structural characterization be resolved?
- NMR analysis :
- Assign aromatic protons using 2D COSY and NOESY to distinguish overlapping signals from the triazolopyrimidine and fluorophenyl groups .
- Use deuterated DMSO-d6 for improved resolution of exchangeable protons .
- LC-MS troubleshooting :
- Adjust mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to enhance ionization efficiency .
- Confirm molecular ion ([M+H]+) with high-resolution Q-TOF MS to rule out adducts .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in analogues of this compound?
| Structural Modification | Impact on Activity | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | Enhances kinase selectivity (e.g., EGFR inhibition) | |
| Piperazine linker replacement | Short linkers (e.g., acetyl) reduce off-target effects | |
| 2,4-Dimethoxybenzoyl group | Hydrophobic interactions critical for binding affinity |
Advanced: How can researchers validate conflicting cytotoxicity data across cell lines?
- Dose-response normalization : Use Hill equation modeling to calculate EC50 values, accounting for variations in cell viability assay protocols (e.g., MTT vs. resazurin) .
- Check metabolic interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess prodrug activation artifacts .
- Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation .
Advanced: What computational tools are suitable for predicting off-target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase libraries (e.g., PDB) .
- Machine learning : Train models on ChEMBL bioactivity data to prioritize high-risk off-targets (e.g., hERG, CYP3A4) .
- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and conformational changes .
Basic: What purification techniques are recommended for isolating the compound from reaction mixtures?
- Chromatography :
- Flash chromatography (silica gel, ethyl acetate/hexane 3:7) for bulk impurities .
- Preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) for final polishing .
- Recrystallization : Use ethanol/water (7:3) at 4°C to obtain high-purity crystals (>95%) .
Advanced: How can metabolic stability be improved without compromising target affinity?
- Block metabolic hotspots : Introduce deuterium at labile C-H bonds (e.g., benzylic positions) to slow CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., phosphate esters) for enhanced oral bioavailability .
- In vitro assays : Test microsomal stability (human liver microsomes, NADPH cofactor) to identify vulnerable sites .
Advanced: What analytical methods are critical for resolving stereochemical uncertainties in derivatives?
- Chiral HPLC : Use Chiralpak IA-3 column (hexane/isopropanol 85:15) to separate enantiomers .
- VCD spectroscopy : Compare experimental and DFT-calculated vibrational circular dichroism spectra for absolute configuration .
- X-ray crystallography : Solve crystal structures of key intermediates to confirm stereochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
